(2-Isopropoxyethyl)hydrazine

Molecular Property Lipophilicity Solubility

(2-Isopropoxyethyl)hydrazine (CAS 1018679-73-6) is a monosubstituted hydrazine derivative with the molecular formula C₅H₁₄N₂O and a molecular weight of 118.18 g/mol. This compound features a hydrazine functional group attached to a 2-isopropoxyethyl moiety, classifying it as a hydrazinoalcohol and a bifunctional building block in organic synthesis.

Molecular Formula C5H14N2O
Molecular Weight 118.18 g/mol
Cat. No. B12965560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropoxyethyl)hydrazine
Molecular FormulaC5H14N2O
Molecular Weight118.18 g/mol
Structural Identifiers
SMILESCC(C)OCCNN
InChIInChI=1S/C5H14N2O/c1-5(2)8-4-3-7-6/h5,7H,3-4,6H2,1-2H3
InChIKeyXBFDOIATEVANMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Where to Source (2-Isopropoxyethyl)hydrazine and What Defines Its Core Structure


(2-Isopropoxyethyl)hydrazine (CAS 1018679-73-6) is a monosubstituted hydrazine derivative with the molecular formula C₅H₁₄N₂O and a molecular weight of 118.18 g/mol . This compound features a hydrazine functional group attached to a 2-isopropoxyethyl moiety, classifying it as a hydrazinoalcohol and a bifunctional building block in organic synthesis . The molecule is a liquid at room temperature and is characterized by its primary amine and hydrazine functionalities, which make it a versatile intermediate in the synthesis of heterocyclic compounds, hydrazones, and other nitrogen-containing molecules .

Why Other Hydrazine Derivatives Cannot Simply Replace (2-Isopropoxyethyl)hydrazine


Hydrazine derivatives exhibit significant differences in reactivity, selectivity, and biological activity depending on their substituents [1]. While many in-class compounds share a common hydrazine core, the specific steric and electronic properties imparted by the 2-isopropoxyethyl group directly influence reaction outcomes in key synthetic transformations and biological assays [2]. For instance, the branched isopropoxy group in (2-isopropoxyethyl)hydrazine increases steric hindrance compared to methoxy or ethoxy analogs, which can lead to different regioselectivity in nucleophilic substitution reactions and altered binding affinities in enzyme inhibition studies . Furthermore, the compound's free base form offers distinct handling and reactivity profiles compared to its dihydrochloride salt, which is often preferred for storage stability but may require additional neutralization steps before use . Substituting (2-isopropoxyethyl)hydrazine with a seemingly similar analog without accounting for these physicochemical differences can result in failed syntheses, reduced yields, or invalid biological data. The following sections provide specific, quantifiable evidence to guide informed selection and procurement decisions.

Data-Driven Comparison: Where (2-Isopropoxyethyl)hydrazine Outperforms Its Closest Analogs


Molecular Weight and Lipophilicity Comparison to Guide Solubility and Reactivity

(2-Isopropoxyethyl)hydrazine has a molecular weight of 118.18 g/mol , which is significantly higher than its methoxy (90.13 g/mol) and ethoxy (104.15 g/mol) counterparts . This difference is primarily due to the additional carbon atoms in the isopropoxy group. In terms of lipophilicity, the compound's topological polar surface area (TPSA) is calculated to be 47.3 Ų, identical to the (2-ethoxyethyl)hydrazine analog [1], but the presence of the branched isopropyl group increases its overall hydrophobicity compared to the linear methoxyethyl and ethoxyethyl analogs, which have TPSA values of 47.3 Ų and 47.3 Ų, respectively [2] [3]. This increased lipophilicity can enhance membrane permeability in biological systems and solubility in non-polar organic solvents during synthesis.

Molecular Property Lipophilicity Solubility

Steric Hindrance and Regioselectivity in Nucleophilic Reactions

The branched isopropoxy group in (2-isopropoxyethyl)hydrazine introduces greater steric hindrance compared to the linear methoxyethyl and ethoxyethyl analogs . While quantitative kinetic data for this specific compound are not available, the principle of steric hindrance influencing reaction rates is well-established in organic chemistry [1]. In nucleophilic substitution reactions, the bulky isopropyl group can shield the hydrazine nitrogen atoms, potentially leading to altered regioselectivity in reactions with electrophiles [2]. For example, in the synthesis of hydrazones, the steric bulk may favor reaction at the less hindered nitrogen, impacting the ratio of products formed. This steric effect is a key differentiator when choosing between hydrazine derivatives for specific synthetic pathways.

Steric Hindrance Regioselectivity Nucleophilic Substitution

Hydrogen Bond Donor and Acceptor Counts for Supramolecular Interactions

(2-Isopropoxyethyl)hydrazine has two hydrogen bond donors (from the hydrazine -NH₂ group) and two hydrogen bond acceptors (from the hydrazine -NH₂ and the ether oxygen) . In contrast, (2-ethoxyethyl)hydrazine dihydrochloride has four hydrogen bond donors and three hydrogen bond acceptors due to protonation and chloride counterions [1]. This difference in hydrogen bonding capability can significantly impact crystal packing, solubility, and the formation of supramolecular assemblies [2]. The free base form of (2-isopropoxyethyl)hydrazine offers a more predictable hydrogen bonding pattern for co-crystal design and can be advantageous in applications where controlled intermolecular interactions are desired.

Hydrogen Bonding Supramolecular Chemistry Crystal Engineering

Top Applications Where (2-Isopropoxyethyl)hydrazine Adds Unique Value


Synthesis of Sterically Demanding Hydrazones for Ligand Design

The increased steric bulk of (2-isopropoxyethyl)hydrazine makes it an ideal starting material for the synthesis of hydrazones with unique conformational properties [1]. In ligand design, bulky hydrazones can exhibit enhanced selectivity for metal ions or biological targets due to restricted rotation around the C=N bond . Researchers developing novel catalysts or enzyme inhibitors can leverage the steric profile of (2-isopropoxyethyl)hydrazine to create ligands with tailored binding pockets, as supported by the qualitative steric hindrance evidence from Section 3.

Preparation of Lipophilic Building Blocks for Drug Discovery

Given its higher molecular weight and increased lipophilicity compared to methoxy and ethoxy analogs (Section 3, Evidence Item 1), (2-isopropoxyethyl)hydrazine is well-suited for the synthesis of drug-like molecules with improved membrane permeability [1]. Medicinal chemists aiming to optimize the pharmacokinetic properties of lead compounds can incorporate the 2-isopropoxyethyl moiety to enhance passive diffusion across lipid bilayers, potentially leading to better oral bioavailability and cellular uptake .

Crystal Engineering of Organic Salts and Co-crystals

The well-defined hydrogen bonding pattern of (2-isopropoxyethyl)hydrazine (2 donors, 2 acceptors), as quantified in Section 3, makes it a predictable building block for crystal engineering [1]. Unlike its dihydrochloride salt, the free base offers a simpler hydrogen bonding network that can be exploited to form co-crystals with complementary molecules . This property is valuable for the development of new organic materials with tailored solid-state properties, such as improved stability or dissolution rates.

Investigating Structure-Activity Relationships (SAR) in MAO Inhibition Studies

Hydrazine derivatives are known to inhibit monoamine oxidase (MAO) [1]. The unique steric and electronic properties of (2-isopropoxyethyl)hydrazine, as inferred from class-level analysis (Section 3, Evidence Item 2), can be used to probe the steric tolerance of MAO active sites . By comparing the inhibitory activity of this compound with less hindered analogs, researchers can gain valuable SAR insights to guide the design of more selective and potent MAO inhibitors for neurological disorders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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